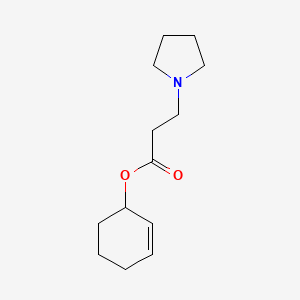
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is an organic compound that features a cyclohexene ring and a pyrrolidine ring connected by a propanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate typically involves the reaction of cyclohexenone with pyrrolidine under specific conditions. One common method is the enamine formation reaction, where cyclohexenone reacts with pyrrolidine to form the enamine intermediate. This intermediate can then be further reacted with propanoic acid or its derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of catalysts such as vanadium or other transition metals can facilitate the oxidation and subsequent reactions required to produce the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: Similar structure but lacks the propanoate group.
Cyclohexanone pyrrolidine enamine: Another enamine derivative with a similar core structure.
N-(1-Cyclohexenyl)pyrrolidine: Similar to the compound but with different functional groups.
Uniqueness
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is unique due to the presence of both the cyclohexene and pyrrolidine rings connected by a propanoate group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Propiedades
Número CAS |
62823-57-8 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
cyclohex-2-en-1-yl 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C13H21NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h2,6,12H,1,3-5,7-11H2 |
Clave InChI |
DCTCAZZYTAGXBV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)OC2CCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
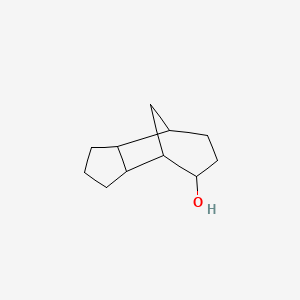
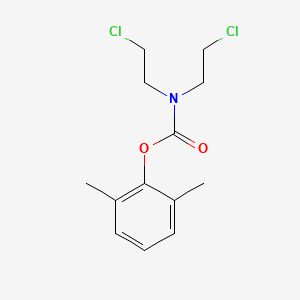
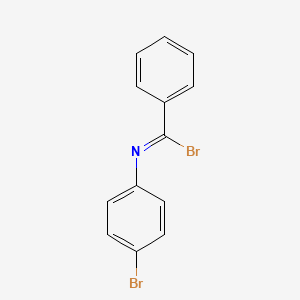
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
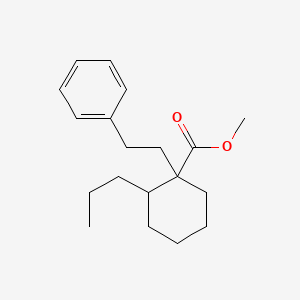
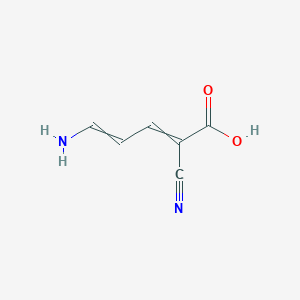
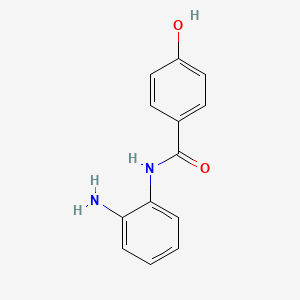
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
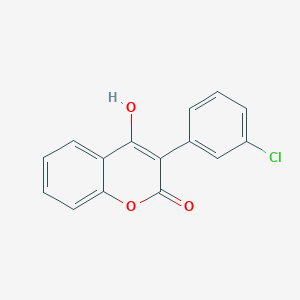

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)

